(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15865294
Molecular Formula: C18H20N2OS
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2OS |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | [2-(6-ethylsulfanylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C18H20N2OS/c1-2-22-17-11-10-15(13-19-17)16-9-6-12-20(16)18(21)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,16H,2,6,9,12H2,1H3 |
| Standard InChI Key | IRDSLQQRCGAYSJ-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=NC=C(C=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
Introduction
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a complex organic compound that combines a pyridine ring, a pyrrolidine moiety, and a phenyl group attached through a carbonyl linkage. This compound is notable for its structural complexity and potential applications in medicinal chemistry and organic synthesis.
Synthesis and Preparation
The synthesis of (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the ethylthio group onto the pyridine ring. The final step often involves a condensation reaction to form the carbonyl linkage with the phenyl group.
Potential Applications
This compound has potential applications in medicinal chemistry due to its complex structure, which allows for interactions with various biological targets. The presence of both nitrogen-containing rings and the carbonyl group may facilitate binding with enzymes or receptors, potentially leading to biological activity.
Comparison with Related Compounds
| Compound | Structure | Key Features |
|---|---|---|
| 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde | C13H18N2OS | Contains an aldehyde group instead of a phenyl group attached via a carbonyl linkage. |
| (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | C18H20N2OS | Features a phenyl group attached via a carbonyl linkage. |
| 3-(Ethylthio)-pyridine | C9H11NS | A simpler derivative focusing solely on the pyridine structure without additional functional groups. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume